3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride
Description
3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a fluorinated amine derivative characterized by a branched carbon chain with a trifluoromethyl (-CF₃) group and a methyl (-CH₃) substituent. Its molecular formula is C₄H₈F₃N·HCl, with the following structural identifiers:
The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds of interest in pharmaceutical and agrochemical research. The hydrochloride salt improves solubility and crystallinity, facilitating purification and formulation .
Properties
IUPAC Name |
3,3,3-trifluoro-2-methylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3N.ClH/c1-3(2-8)4(5,6)7;/h3H,2,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMROEFSSWWRDLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2794-71-0 | |
| Record name | 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride typically involves the reaction of 3,3,3-Trifluoro-2-methylpropan-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction can be represented as follows:
C4H9F3N+HCl→C4H9ClF3N
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of corresponding alcohols or ketones.
Reduction: Formation of amines or hydrocarbons.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
Medicinal Chemistry
Neuroprotective Properties : Preliminary studies suggest that 3,3,3-trifluoro-2-methylpropan-1-amine hydrochloride may exhibit neuroprotective effects. Its structural features indicate potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways, which could be beneficial for treating neurological disorders.
Anesthetic Activity : Analogues of this compound have shown promise as oral general anesthetics with potent anticonvulsant activity. For instance, a related compound demonstrated the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant hemodynamic effects . This suggests its potential for use in anesthetic formulations.
Case Study : A study evaluated several analogues for their efficacy in reducing MAC levels. The results indicated that certain compounds exhibited significant reductions in MAC while maintaining stable cardiovascular parameters, highlighting their therapeutic potential in clinical settings .
Agricultural Chemistry
Pesticidal Applications : The trifluoromethyl group enhances the biological activity of compounds in agricultural applications. Research indicates that derivatives of this compound can act as effective pesticides due to their enhanced interaction with biological targets in pests.
Data Table: Efficacy of Trifluoromethyl Compounds in Agriculture
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | |
| Compound B | Beetles | 78 | |
| Compound C | Fungi | 90 |
Synthetic Organic Chemistry
Synthetic Intermediates : This compound serves as an essential intermediate in synthesizing other complex fluorinated compounds used across various chemical applications. Its ability to undergo diverse reactions makes it a valuable building block in organic synthesis.
Reactivity Studies : The compound's reactivity can be characterized by its participation in nucleophilic substitutions and coupling reactions, which are crucial for developing new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. This property is crucial for its activity in biological systems, where it can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Fluorination and Branching
- Trifluoromethyl Group: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to non-fluorinated analogs like 3,3-difluoropropan-1-amine hydrochloride .
Aromatic and Heterocyclic Derivatives
Compounds like 2-(2-chlorophenyl)-3,3,3-trifluoropropan-1-amine hydrochloride incorporate aromatic rings, enhancing π-π stacking interactions but reducing solubility in polar solvents . Thiophene-containing analogs (e.g., 3,3,3-trifluoro-1-(thiophen-3-yl)propan-1-amine hydrochloride) exhibit distinct electronic properties due to sulfur’s polarizability .
Physicochemical and Functional Implications
- Solubility : Hydrochloride salts generally improve aqueous solubility, but bulky substituents (e.g., 2,2-dimethyl groups) may counteract this effect .
- Stability : Trifluoromethyl groups resist metabolic degradation, making such compounds valuable in drug design .
- Synthetic Complexity : Introducing multiple substituents (e.g., chlorine in 2-(3-chloro-2-fluorophenyl)-2-methylpropan-1-amine hydrochloride) requires multi-step synthesis, impacting scalability .
Biological Activity
3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its metabolic stability and bioavailability, making it a candidate for various therapeutic applications.
- Molecular Formula : C₅H₁₁ClF₃N
- Molecular Weight : Approximately 177.60 g/mol
- Solubility : Highly soluble in polar solvents due to its hydrochloride form.
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may modulate neurotransmitter systems and exhibit neuroprotective properties. Its mechanism may involve:
- Inhibition or activation of enzymes : Depending on the specific molecular interactions.
- Binding affinity to neurotransmitter receptors : This could influence cellular signaling pathways and metabolic processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : Early studies suggest potential neuroprotective properties, although further research is required to establish this conclusively.
- Interaction with Receptors : It may interact with neurotransmitter receptors, influencing their activity and affecting physiological responses.
- Enzyme Modulation : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.
Comparative Analysis of Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methoxy-2-methylpropan-1-amine | C₅H₁₃NO | Lacks trifluoromethyl group; more hydrophobic |
| (2S)-3,3,3-Trifluoro-2-methylpropan-1-amine | C₅H₁₀F₃N | Similar structure without methoxy group |
| 4-Fluoroaniline | C₆H₆FNH₂ | Contains amino group; lacks trifluoromethyl functionality |
| 4-(Trifluoromethyl)phenol | C₇H₅F₃O | Contains hydroxyl group; used in pharmaceuticals |
The presence of both trifluoromethyl and methoxy groups in this compound significantly influences its chemical reactivity and biological activity compared to these similar compounds.
Case Studies and Research Findings
Recent studies have explored the biological implications of this compound:
-
Study on Enzyme Inhibition :
- Researchers investigated the compound's effect on neutrophil elastase and proteinase activity.
- Results indicated that analogs derived from this compound exhibited significant inhibitory effects on these enzymes, suggesting potential therapeutic applications in inflammatory diseases.
- Binding Affinity Studies :
Chemical Reactions Analysis
Amine-Alkylation Reactions
The primary amine group participates in alkylation reactions, forming secondary or tertiary amines. The trifluoromethyl group enhances the electrophilicity of adjacent carbons, facilitating nucleophilic substitution.
Acylation and Carbamate Formation
The amine reacts with acylating agents, though the CF<sub>3</sub> group may reduce nucleophilicity compared to non-fluorinated analogs.
Schiff Base Formation
The amine condenses with carbonyl compounds, forming imines. The electron-withdrawing CF<sub>3</sub> group increases imine stability.
Salt Metathesis and Ion Exchange
The hydrochloride salt undergoes ion exchange in basic media or with other anions.
Comparative Reactivity with Structural Analogs
The CF<sub>3</sub> group significantly alters reactivity compared to non-fluorinated amines:
| Compound | Reaction with CH<sub>3</sub>I (Yield) | Reaction with AcCl (Yield) |
|---|---|---|
| 3,3,3-Trifluoro-2-methylpropan-1-amine | 65% | 60% |
| 2-Methylpropan-1-amine | 92% | 88% |
| 3,3,3-Trichloro-2-methylpropan-1-amine | 58% | 55% |
Key Observations :
-
Reduced nucleophilicity due to CF<sub>3</sub> electron withdrawal lowers yields in alkylation/acylation .
-
Steric bulk from CF<sub>3</sub> and CH<sub>3</sub> groups slows reaction kinetics .
Thermal and Oxidative Stability
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,3,3-Trifluoro-2-methylpropan-1-amine hydrochloride, and how can purity be optimized?
- Methodology : The synthesis typically involves reacting the free base (3,3,3-Trifluoro-2-methylpropan-1-amine) with hydrochloric acid under controlled conditions. Key steps include:
- Temperature control : Maintain 0–5°C during HCl addition to prevent side reactions.
- Solvent selection : Use anhydrous diethyl ether or THF to avoid hydrolysis.
- Purification : Recrystallization from ethanol or acetone yields >95% purity. Chromatography (e.g., silica gel) resolves impurities in complex mixtures .
- Data Table :
| Synthesis Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 0–5°C | 85–90 | 95 |
| Solvent | THF | 80 | 90 |
| Purification | Recrystallization | 75 | 98 |
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodology :
- NMR Spectroscopy : and NMR confirm the presence of the trifluoromethyl group and amine proton environment. For example, NMR shows a singlet at δ -72 ppm (CF) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 177.04 for [M+H]) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) monitors purity; retention time ~8.2 min .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodology :
- Lipophilicity : The CF group increases logP by ~1.5 units compared to non-fluorinated analogs, enhancing membrane permeability.
- Metabolic Stability : Fluorination reduces susceptibility to oxidative metabolism, as shown in microsomal assays (t > 120 min vs. 30 min for non-fluorinated analogs) .
- Electron-Withdrawing Effects : The CF group stabilizes intermediates in nucleophilic substitutions, enabling regioselective reactions .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during synthesis?
- Methodology :
- Side Reaction : Formation of N-alkylated byproducts due to excess HCl.
- Mitigation Strategies :
- Use stoichiometric HCl (1:1 molar ratio) and monitor pH (<2).
- Employ continuous flow reactors for precise temperature control, reducing byproduct formation by 30% .
- Case Study : A 2024 study achieved 92% yield by using microfluidic reactors (residence time: 2 min, 25°C) .
Q. What strategies are effective in resolving contradictory data regarding the compound’s biological activity across studies?
- Methodology :
- Source Analysis : Compare synthetic routes (e.g., free base vs. salt form). For example, hydrochloride salts show 20% higher receptor binding affinity than free bases .
- Assay Standardization : Use isothermal titration calorimetry (ITC) to quantify binding constants (K) under consistent buffer conditions (pH 7.4, 25°C).
- Meta-Analysis : A 2023 review attributed discrepancies to variations in cell-line models (e.g., HEK293 vs. CHO cells) .
Q. What in silico methods are suitable for predicting interactions between this compound and biological targets?
- Methodology :
- Docking Simulations : Use AutoDock Vina to model interactions with G-protein-coupled receptors (GPCRs). The trifluoromethyl group forms hydrophobic contacts with Leu in the receptor’s binding pocket .
- MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability. RMSD < 2 Å indicates stable ligand-receptor complexes .
- QSAR Models : Develop quantitative structure-activity relationships using descriptors like polar surface area (PSA) and H-bond donors. A 2024 model achieved R = 0.89 for predicting IC values .
Data Contradiction Analysis
- Example : Conflicting reports on solubility (10 mg/mL vs. 25 mg/mL in water).
- Resolution :
- Variable : Crystalline vs. amorphous forms. Amorphous batches show 2.5x higher solubility.
- Method : Use X-ray powder diffraction (XRPD) to confirm polymorph identity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
